molecular formula C6H11ClO2 B14623615 3-Propoxypropanoyl chloride CAS No. 56680-77-4

3-Propoxypropanoyl chloride

Cat. No.: B14623615
CAS No.: 56680-77-4
M. Wt: 150.60 g/mol
InChI Key: MPCOZACGVJODDO-UHFFFAOYSA-N
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Description

3-Propoxypropanoyl chloride is an acyl chloride derivative characterized by a propoxy (OCH₂CH₂CH₃) group attached to the β-carbon of the propanoyl chloride backbone. Its molecular structure can be represented as CH₂CH(OCH₂CH₂CH₃)COCl, though discrepancies exist in the provided evidence. erroneously lists its molecular formula as C₈H₁₀Cl₂, which conflicts with the expected formula for a non-cyclic structure. Based on standard nomenclature, the correct formula should be C₆H₁₁ClO₂ (propanoyl chloride: C₃H₅ClO + propoxy group: C₃H₇O).

Acyl chlorides like this compound are highly reactive intermediates in organic synthesis, commonly used for introducing acyl groups or forming esters and amides. The propoxy substituent likely enhances solubility in non-polar solvents compared to simpler acyl chlorides, while the chlorine atom at the carbonyl position maintains electrophilicity for nucleophilic substitutions .

Properties

CAS No.

56680-77-4

Molecular Formula

C6H11ClO2

Molecular Weight

150.60 g/mol

IUPAC Name

3-propoxypropanoyl chloride

InChI

InChI=1S/C6H11ClO2/c1-2-4-9-5-3-6(7)8/h2-5H2,1H3

InChI Key

MPCOZACGVJODDO-UHFFFAOYSA-N

Canonical SMILES

CCCOCCC(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Propoxypropanoyl chloride can be synthesized through several methods. One common method involves the reaction of 3-propoxypropanoic acid with thionyl chloride. The reaction typically proceeds as follows:

C6H12O3+SOCl2C6H11ClO2+SO2+HCl\text{C6H12O3} + \text{SOCl2} \rightarrow \text{C6H11ClO2} + \text{SO2} + \text{HCl} C6H12O3+SOCl2→C6H11ClO2+SO2+HCl

In this reaction, 3-propoxypropanoic acid is treated with thionyl chloride, resulting in the formation of this compound, sulfur dioxide, and hydrogen chloride. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the acyl chloride.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and safety. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and improving yield.

Chemical Reactions Analysis

Hydrolysis with Water

Reaction : Rapid exothermic hydrolysis produces 3-propoxypropanoic acid and hydrochloric acid:
CH3CH2OCH2COCl+H2OCH3CH2OCH2COOH+HCl\text{CH}_3\text{CH}_2\text{OCH}_2\text{COCl} + \text{H}_2\text{O} \rightarrow \text{CH}_3\text{CH}_2\text{OCH}_2\text{COOH} + \text{HCl}
Mechanism :

  • Nucleophilic attack : Water oxygen attacks the electrophilic carbonyl carbon.

  • Elimination : Chloride ion departure regenerates the carbonyl group.

  • Proton transfer : HCl formation completes the reaction .

ReactantsConditionsProductsBy-productsReferences
3-Propoxypropanoyl chloride, H₂ORoom temperature3-Propoxypropanoic acidHCl

Reaction with Alcohols (Esterification)

Reaction : Forms esters with alcohols under mild conditions:
CH3CH2OCH2COCl+R-OHCH3CH2OCH2COOR+HCl\text{CH}_3\text{CH}_2\text{OCH}_2\text{COCl} + \text{R-OH} \rightarrow \text{CH}_3\text{CH}_2\text{OCH}_2\text{COOR} + \text{HCl}
Mechanism :

  • Nucleophilic addition : Alcohol attacks the carbonyl carbon.

  • Elimination : Chloride expulsion and proton transfer yield the ester .

Example : Reaction with methanol produces methyl 3-propoxypropanoate.

ReactantsConditionsProductsBy-productsReferences
This compound, MeOH0–25°C, anhydrousMethyl 3-propoxypropanoateHCl

Reaction with Amines (Amide Formation)

Reaction : Forms substituted amides with primary/secondary amines:
CH3CH2OCH2COCl+2R2NHCH3CH2OCH2CONR2+R2NH2+Cl\text{CH}_3\text{CH}_2\text{OCH}_2\text{COCl} + 2\text{R}_2\text{NH} \rightarrow \text{CH}_3\text{CH}_2\text{OCH}_2\text{CONR}_2 + \text{R}_2\text{NH}_2^+\text{Cl}^-
Mechanism :

  • Nucleophilic attack : Amine lone pair targets the carbonyl carbon.

  • HCl neutralization : Excess amine consumes HCl .

Example : Reaction with dimethylamine yields N,N-dimethyl-3-propoxypropanamide.

ReactantsConditionsProductsBy-productsReferences
This compound, (CH₃)₂NH0–25°C, base (e.g., NaOH)N,N-dimethyl-3-propoxypropanamideDimethylammonium chloride

Reaction with Carboxylic Acids (Anhydride Formation)

Reaction : Forms mixed anhydrides with carboxylic acids:
CH3CH2OCH2COCl+RCOOHCH3CH2OCH2CO-O-COR+HCl\text{CH}_3\text{CH}_2\text{OCH}_2\text{COCl} + \text{RCOOH} \rightarrow \text{CH}_3\text{CH}_2\text{OCH}_2\text{CO-O-COR} + \text{HCl}
Mechanism :

  • Nucleophilic displacement : Carboxylic acid oxygen replaces chloride.

Note : Reaction kinetics may be slower due to steric hindrance from the propoxy group .

Reaction with Grignard Reagents

Reaction : Forms ketones after quenching:
CH3CH2OCH2COCl+RMgXCH3CH2OCH2COR+MgXCl\text{CH}_3\text{CH}_2\text{OCH}_2\text{COCl} + \text{RMgX} \rightarrow \text{CH}_3\text{CH}_2\text{OCH}_2\text{COR} + \text{MgXCl}
Mechanism :

  • Nucleophilic attack : Grignard reagent adds to the carbonyl carbon.

  • Chloride elimination : Forms intermediate magnesium complex, hydrolyzed to ketone .

Scientific Research Applications

Chemistry: 3-Propoxypropanoyl chloride is used as a building block in the synthesis of various organic compounds. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals, agrochemicals, and polymers.

Biology and Medicine: In medicinal chemistry, this compound is used to introduce acyl groups into biologically active molecules, potentially enhancing their pharmacological properties. It is also employed in the synthesis of prodrugs, which are inactive compounds that can be metabolized into active drugs within the body.

Industry: The compound is used in the production of specialty chemicals, including surfactants, plasticizers, and lubricants. Its ability to react with a wide range of nucleophiles makes it versatile for various industrial applications.

Mechanism of Action

The mechanism of action of 3-propoxypropanoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group readily reacts with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in synthetic chemistry to modify the structure and properties of organic compounds.

Molecular Targets and Pathways: In biological systems, the compound can acylate proteins, nucleic acids, and other biomolecules, potentially altering their function. The specific molecular targets and pathways depend on the context of its use, such as in drug development or biochemical research.

Comparison with Similar Compounds

Structural and Molecular Differences

The table below compares key structural features and molecular data for 3-propoxypropanoyl chloride and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents/Functional Groups
This compound 56680-77-4 C₆H₁₁ClO₂* ~150.6* Propoxy (OCH₂CH₂CH₃), acyl chloride (COCl)
Propionyl chloride 79-03-8 C₃H₅ClO 92.52 Acyl chloride (COCl)
3-Chloropropionyl chloride 625-36-5 C₃H₄Cl₂O 126.97 Two Cl atoms (β-Cl, COCl)
3-Chloro-2,2-dimethylpropanoyl chloride 4300-97-4 C₅H₈Cl₂O 163.02 β-Cl, two methyl groups at α-carbon
3-(3-Bromophenyl)propanoyl chloride 335159-82-5 C₉H₈BrClO 247.52 Aromatic bromophenyl group at β-carbon
3-(Phenylsulfonyl)propanoyl chloride 3445-53-2 C₉H₉ClO₃S 232.68 Phenylsulfonyl group (SO₂C₆H₅)

Note: Calculated based on structural assumptions due to conflicting data in .

Key Observations:
  • Substituent Effects: The propoxy group in this compound introduces steric bulk and ether functionality, reducing reactivity compared to unsubstituted propionyl chloride but enhancing solubility in lipophilic environments. Halogenation (e.g., 3-chloropropionyl chloride) increases electrophilicity and susceptibility to hydrolysis, making it more reactive than non-halogenated analogs . Aromatic groups (e.g., bromophenyl, phenylsulfonyl) stabilize the molecule via resonance, reducing volatility and directing reactivity toward aromatic substitution or coupling reactions .
Stability and Handling:
  • Volatility: Propionyl chloride (BP 80°C) is more volatile than bulkier derivatives like 3-(phenylsulfonyl)propanoyl chloride (likely solid at RT) .
  • Hydrolysis Sensitivity : All acyl chlorides require anhydrous conditions, but halogenated derivatives (e.g., 3-chloropropionyl chloride) are more moisture-sensitive due to additional polar substituents .

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